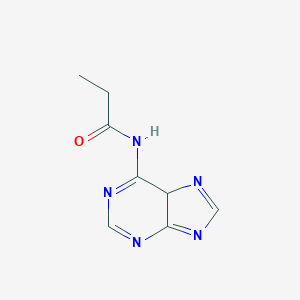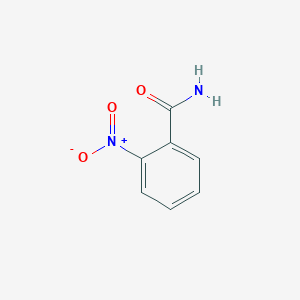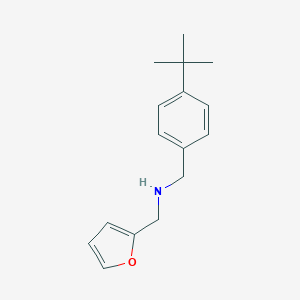
N-(2,5-dimethylphenyl)-4-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective insect repellents on the market. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-4-ethylbenzamide is not fully understood. It is believed to work by blocking the insect's ability to detect the presence of humans or animals. N-(2,5-dimethylphenyl)-4-ethylbenzamide may also act as an irritant to the insect, causing it to fly away.
Effets Biochimiques Et Physiologiques
N-(2,5-dimethylphenyl)-4-ethylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to be metabolized by the liver and excreted in the urine. N-(2,5-dimethylphenyl)-4-ethylbenzamide has also been shown to have a low toxicity in mammals, with no adverse effects observed at normal levels of exposure. However, N-(2,5-dimethylphenyl)-4-ethylbenzamide has been shown to be toxic to some aquatic organisms, such as fish and amphibians.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-4-ethylbenzamide is widely used in laboratory experiments as an insect repellent. It is effective at repelling a wide range of insects and is relatively easy to use. However, N-(2,5-dimethylphenyl)-4-ethylbenzamide can be toxic to some aquatic organisms, which may limit its use in certain experiments. Additionally, N-(2,5-dimethylphenyl)-4-ethylbenzamide may interfere with the behavior of some insects, which may affect the results of certain experiments.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-4-ethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2,5-dimethylphenyl)-4-ethylbenzamide. Another area of research is the study of the ecological impact of N-(2,5-dimethylphenyl)-4-ethylbenzamide on aquatic organisms and other non-target species. Additionally, there is a need for more research on the mechanism of action of N-(2,5-dimethylphenyl)-4-ethylbenzamide and its biochemical and physiological effects.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-4-ethylbenzamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with 2,5-dimethyl aniline to form N-(2,5-dimethylphenyl)-4-ethylbenzamide. Other methods involve the reaction of 4-ethylbenzoic acid with oxalyl chloride or phosphorus pentachloride to form the corresponding acid chloride, which is then reacted with 2,5-dimethyl aniline to form N-(2,5-dimethylphenyl)-4-ethylbenzamide.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-4-ethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N-(2,5-dimethylphenyl)-4-ethylbenzamide works by interfering with the insect's ability to detect the presence of humans or animals. It does this by blocking the receptors on the insect's antennae that detect the presence of carbon dioxide and other chemicals emitted by humans and animals. N-(2,5-dimethylphenyl)-4-ethylbenzamide also acts as an irritant to the insect, causing it to fly away.
Propriétés
Numéro CAS |
571174-68-0 |
|---|---|
Nom du produit |
N-(2,5-dimethylphenyl)-4-ethylbenzamide |
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-9-15(10-8-14)17(19)18-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
HTHXIGCTNVELLA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)







![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)